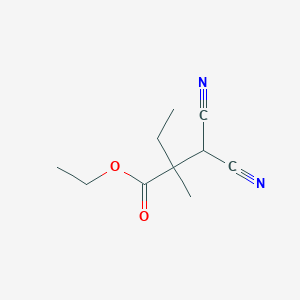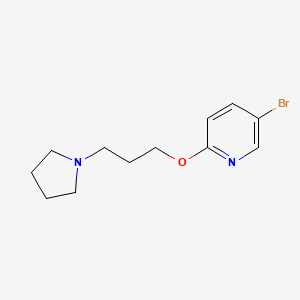
5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine
Overview
Description
This would typically include the IUPAC name, other names, and the CAS number of the compound. The structure and molecular formula would also be described.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine derivatives, including 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine, are explored for their significant medicinal potential. The unique structure of pyrrolidine, characterized by sp3-hybridization, contributes to stereochemistry and enhances three-dimensional coverage of molecules, beneficial in drug design. This saturation and non-planarity facilitate exploring pharmacophore space, crucial for developing compounds with selective biological activity. Pyrrolidine and its derivatives, including modifications like pyrrolizines and prolinol, show promise across various therapeutic areas due to their versatility and bioactivity diversity, guided by structural activity relationship (SAR) insights (Li Petri et al., 2021).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, related structurally to 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine, highlights the compound's significance in pharmaceutical research. Pyranopyrimidines, due to their broad synthetic and bioavailable applications, serve as key precursors in medicinal chemistry. Innovations in hybrid catalysis, including organocatalysts and nanocatalysts, underscore the adaptability and efficiency of these methods in developing novel compounds with potential lead molecule characteristics (Parmar et al., 2023).
Pyridine Derivatives in Chemosensing
The versatility of pyridine derivatives extends into chemosensing applications, where compounds like 5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine could find utilization. Pyridine derivatives demonstrate a high affinity for various ions and neutral species, making them highly effective in chemosensor development for detecting diverse species in environmental, agricultural, and biological samples. This review emphasizes the structural characterization and synthetic routes of pyridine, illustrating its pivotal role in analytical chemistry and medicinal applications (Abu-Taweel et al., 2022).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
5-bromo-2-(3-pyrrolidin-1-ylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-11-4-5-12(14-10-11)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTRHYCDOYWBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-pyrrolidin-1-yl-propoxy)-pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

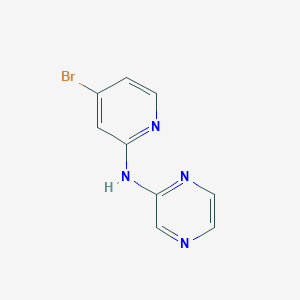
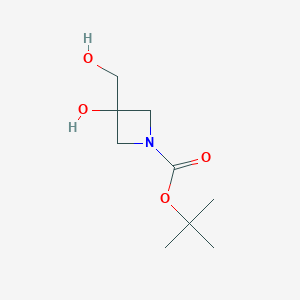
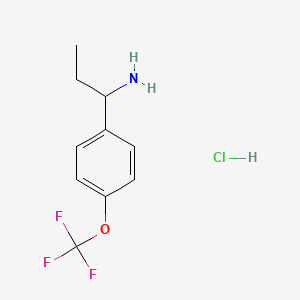
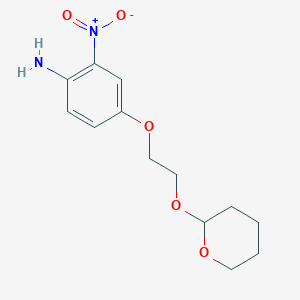
![1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1409103.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)
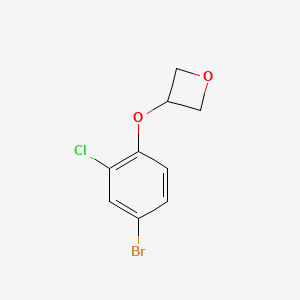
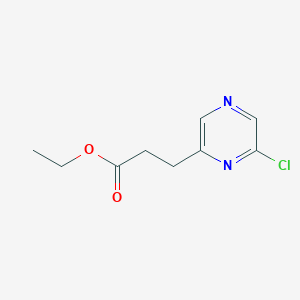
![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
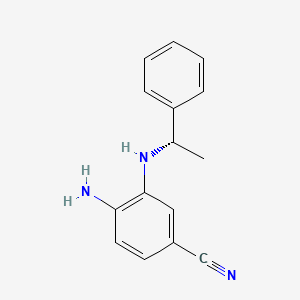
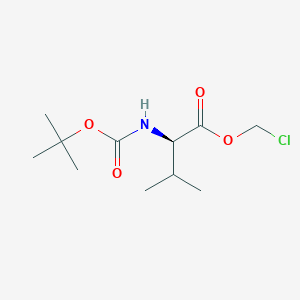
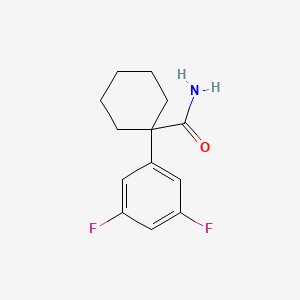
![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)
